The synthesis of MI-1061 involves several steps focused on optimizing its structure to enhance binding affinity to MDM2. The compound was synthesized through a series of chemical reactions that included modifications to specific functional groups on the base structure derived from MI-77301.
Key technical details include:
MI-1061 features a complex molecular structure that is essential for its function as an MDM2 inhibitor. The key structural components include:
The molecular formula can be represented as C₁₈H₁₈ClF₃N₂O₂, indicating a relatively large and complex molecule that is designed for high specificity in targeting MDM2 .
The chemical reactions involving MI-1061 primarily focus on its interactions with biological targets rather than traditional synthetic reactions. Key reactions include:
The mechanism of action for MI-1061 centers on its ability to inhibit the MDM2-p53 interaction. Here’s how it works:
This mechanism is crucial in restoring the tumor-suppressive functions of p53 in cancer cells .
MI-1061 possesses several notable physical and chemical properties:
These properties are critical when considering its formulation for clinical use.
The primary application of MI-1061 lies in cancer therapy as an MDM2 inhibitor. It has potential uses in:
The MDM2-p53 interaction represents a master regulatory axis in cellular homeostasis and tumor suppression. MDM2 (murine double minute 2), encoded by the MDM2 oncogene located at chromosome 12q13-14, functions as a primary E3 ubiquitin ligase for p53, orchestrating its nuclear export, transcriptional inactivation, and proteasomal degradation [1] [4]. The N-terminal domain of MDM2 (residues 1-120) harbors a deep hydrophobic cleft that binds with high specificity to an α-helical transactivation domain (residues 15-29) in p53. X-ray crystallographic studies (e.g., PDB: 1YCR) reveal that this interaction is mediated by three critical hydrophobic residues in p53—Phe19, Trp23, and Leu26—which insert into complementary pockets within MDM2’s binding groove [1] [2] [4]. This steric occlusion prevents p53 from activating downstream genes involved in cell-cycle arrest (p21), DNA repair (GADD45), and apoptosis (PUMA, BAX) [3] [9].
Table 1: Key Structural Features of MDM2-p53 Interaction
Component | Functional Domain | Critical Residues/Features | Biological Consequence |
---|---|---|---|
MDM2 Protein | N-terminal (1-120) | Hydrophobic cleft; Phe19/Trp23/Leu26 pockets | p53 binding and inactivation |
RING domain (C-terminus) | E3 ubiquitin ligase activity | p53 ubiquitination and degradation | |
p53 Protein | Transactivation domain (15-29) | Phe19, Trp23, Leu26 anchor points | MDM2 binding motif |
Interaction | Surface area: ~600 Ų | Dispersed hydrophobic "hot spots" | High-affinity but druggable interface |
Oncogenic dysregulation occurs through MDM2 gene amplification (observed in ~7% of all cancers and >80% of well-differentiated liposarcomas) or protein overexpression, leading to constitutive p53 suppression. This allows tumor cells to bypass apoptosis and proliferate despite genomic instability [1] [5] [9]. Critically, MDM2 amplification and TP53 mutations are mutually exclusive in cancers, validating MDM2 as a therapeutic target in wild-type p53 malignancies [2] [5].
Approximately 50% of human cancers retain wild-type TP53 but exhibit compromised p53 function due to MDM2 overexpression [3] [9]. Pharmacological disruption of MDM2-p53 binding reactivates p53’s tumor-suppressor activity without genotoxic stress—a key advantage over conventional chemotherapy. Upon MDM2 inhibition, p53 rapidly accumulates and transcriptionally activates pathways inducing:
Notably, this effect is selective for tumor cells. While MDM2 inhibitors induce reversible cell-cycle arrest in normal cells, they trigger apoptosis in malignancies due to oncogenic stress (e.g., aberrant MYCN signaling in neuroblastoma) [3] [4]. Tumors with MDM2 amplification (e.g., osteosarcoma, liposarcoma) or wild-type p53 overexpressing MDM2 (e.g., neuroblastoma, acute myeloid leukemia) show exceptional vulnerability. For instance, in neuroblastoma—where TP53 mutations are <2%—MDM2 inhibitors potently reduce viability and overcome chemoresistance [3] [10].
The development of MDM2 inhibitors has undergone iterative optimization since the discovery of Nutlin-3a (2004), the first potent small-molecule inhibitor (IC₅₀: 90 nM) [2] [4]. Early compounds like RG7112 (a Nutlin derivative) improved affinity (IC₅₀: 18 nM) but faced limitations in bioavailability and hematological toxicity [1] [5]. A breakthrough came with the spiro-oxindole scaffold, exemplified by MI-219 and MI-773 (SAR405838), designed to mimic p53’s tripeptide motif [3] [9].
MI-773 (SAR405838), developed by Sanofi, demonstrated:
However, MI-773 exhibited suboptimal oral bioavailability and metabolic stability. This drove the design of MI-1061, a next-generation spiro-oxindole optimized for:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7